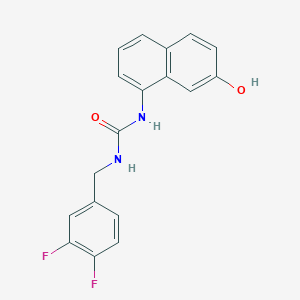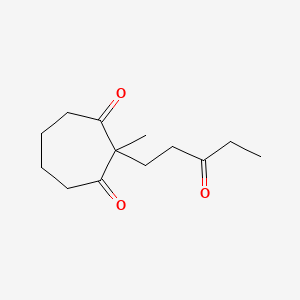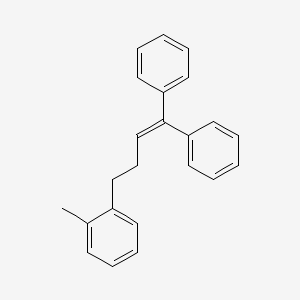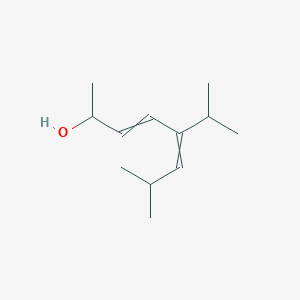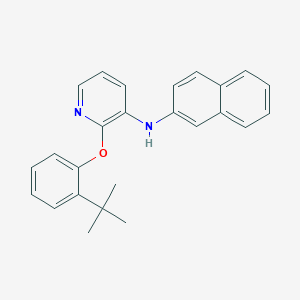
2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine is an organic compound that belongs to the class of amines. It features a complex structure with a tert-butylphenoxy group, a naphthyl group, and a pyridin-3-amine moiety. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the tert-butylphenoxy group: This can be achieved by reacting tert-butylphenol with an appropriate halogenating agent.
Coupling with naphthyl group: The naphthyl group can be introduced through a coupling reaction, such as a Suzuki or Heck reaction.
Formation of pyridin-3-amine:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine would depend on its specific interactions with molecular targets. This could involve binding to specific receptors or enzymes, influencing biological pathways, or altering chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Tert-butylphenoxy)-n-(phenyl)pyridin-3-amine: Similar structure but with a phenyl group instead of a naphthyl group.
2-(2-Tert-butylphenoxy)-n-(naphthalen-1-yl)pyridin-3-amine: Similar structure but with a naphthalen-1-yl group instead of naphthalen-2-yl.
Uniqueness
The uniqueness of 2-(2-Tert-butylphenoxy)-n-(naphthalen-2-yl)pyridin-3-amine lies in its specific combination of functional groups, which may confer unique chemical and physical properties compared to similar compounds.
Propiedades
Número CAS |
917900-55-1 |
|---|---|
Fórmula molecular |
C25H24N2O |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
2-(2-tert-butylphenoxy)-N-naphthalen-2-ylpyridin-3-amine |
InChI |
InChI=1S/C25H24N2O/c1-25(2,3)21-11-6-7-13-23(21)28-24-22(12-8-16-26-24)27-20-15-14-18-9-4-5-10-19(18)17-20/h4-17,27H,1-3H3 |
Clave InChI |
ULYDBAWDHYUPCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


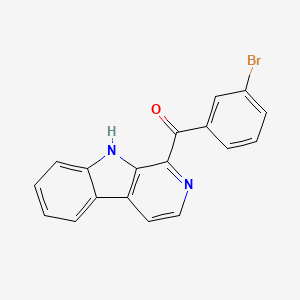

![(4E)-5-Amino-2-methyl-4-[(4-methylphenyl)imino]cyclohexa-2,5-dien-1-one](/img/structure/B15170671.png)
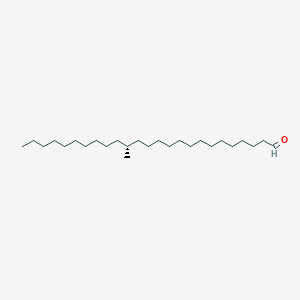
![4-(Anthracen-9-yl)-2,6-bis[3-(bromomethyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B15170677.png)
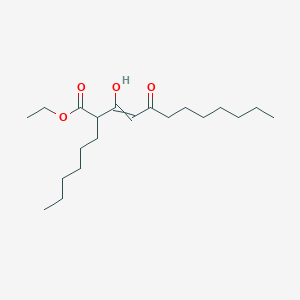
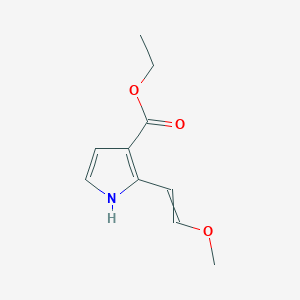
![Benzene, 1-[3-(2-propenyloxy)-1-propynyl]-4-(trifluoromethyl)-](/img/structure/B15170690.png)
![2-[1-(4-Methoxyphenyl)ethoxy]phenol](/img/structure/B15170694.png)
